12-Deoxyphorbol-13-isobutyrate-20-acetate

CAS No.: 25090-71-5

Cat. No.: VC1769182

Molecular Formula: C26H36O7

Molecular Weight: 460.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25090-71-5 |

|---|---|

| Molecular Formula | C26H36O7 |

| Molecular Weight | 460.6 g/mol |

| IUPAC Name | [(1R,2S,6R,10S,11R,13S,15R)-8-(acetyloxymethyl)-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylpropanoate |

| Standard InChI | InChI=1S/C26H36O7/c1-13(2)22(29)33-25-10-15(4)26(31)18(20(25)23(25,6)7)9-17(12-32-16(5)27)11-24(30)19(26)8-14(3)21(24)28/h8-9,13,15,18-20,30-31H,10-12H2,1-7H3/t15-,18+,19-,20-,24-,25+,26-/m1/s1 |

| Standard InChI Key | MTXOHECJOIIIJM-PHFLZNSYSA-N |

| Isomeric SMILES | C[C@@H]1C[C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)COC(=O)C)O)C)O)OC(=O)C(C)C |

| SMILES | CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(=O)C)O)C)O)OC(=O)C(C)C |

| Canonical SMILES | CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(=O)C)O)C)O)OC(=O)C(C)C |

Introduction

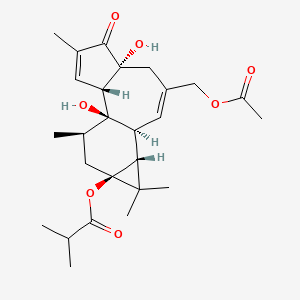

Chemical Structure and Properties

Molecular Identification

12-Deoxyphorbol-13-isobutyrate-20-acetate is formally identified by its CAS Registry Number 25090-71-5 and PubChem CID 3035003 . This compound is characterized by specific esterification patterns on the 12-deoxyphorbol skeleton. The systematic chemical nomenclature reflects its complex structure: (1aR)-3-(Acetyloxymethyl)-1,1aα,1bβ,4,4a,7aα,7b,8,9,9a-decahydro-4aβ,7bα-dihydroxy-9aα-isobutyryloxy-1,1,6,8α-tetramethyl-5H-cyclopropa benz[1,2-e]azulen-5-one .

Structural Features and Chemical Composition

The compound has a molecular formula of C26H36O7 with a precise molecular weight of 460.56 g/mol . The structure consists of a tetracyclic diterpene skeleton (12-deoxyphorbol) with two specific ester groups: an isobutyrate (2-methylpropionate) group at position 13 and an acetate group at position 20. The "12-deoxy" designation indicates the absence of a hydroxyl group at the C-12 position of the phorbol skeleton, which distinguishes it from other phorbol derivatives.

Table 1: Chemical Properties of 12-Deoxyphorbol-13-isobutyrate-20-acetate

| Property | Value |

|---|---|

| PubChem CID | 3035003 |

| CAS Number | 25090-71-5 |

| Molecular Formula | C26H36O7 |

| Molecular Weight | 460.56 g/mol |

| Creation Date in PubChem | 2005-08-08 |

| Last Modified in PubChem | 2025-03-01 |

Chemical Nomenclature and Synonyms

The compound is known by several synonyms in scientific literature, reflecting different naming conventions and chemical description approaches:

-

12-Deoxyphorbol-13-isobutyrate-20-acetate

-

12-Deoxy-phorbol, 20-acetate-13-isobutyrate

-

12-Deoxyphorbol-13-(2-methylpropionate)-20-acetate

These various names all refer to the same chemical entity but emphasize different aspects of its structure or arrangement of functional groups.

Natural Sources and Occurrence

Distribution in Euphorbia Species

12-Deoxyphorbol-13-isobutyrate-20-acetate has been reported in several plant species within the Euphorbia genus. Specifically, it has been identified in Euphorbia triangularis and Euphorbia resinifera . These plants belong to the Euphorbiaceae family, known for producing various bioactive diterpene esters with diverse biological activities.

Table 2: Natural Sources of 12-Deoxyphorbol-13-isobutyrate-20-acetate

| Plant Species | Family | Confirmed Presence |

|---|---|---|

| Euphorbia triangularis | Euphorbiaceae | Yes |

| Euphorbia resinifera | Euphorbiaceae | Yes |

Comparative Presence in Related Plants

The compound's presence in multiple Euphorbia species suggests that it may be a characteristic metabolite of certain sections within this genus. While 12-Deoxyphorbol-13-isobutyrate-20-acetate has been specifically identified in the mentioned species, related compounds such as 12-Deoxyphorbol 13-isobutyrate (without the 20-acetate group) have been reported in additional species including Euphorbia caerulescens and Euphorbia ledienii . This distribution pattern provides insights into the chemotaxonomic relationships within the Euphorbia genus.

Biological Activities and Mechanisms

Inflammatory Properties

12-Deoxyphorbol-13-isobutyrate-20-acetate has been characterized as an inflammatory agent that lacks tumor-promoting activity . This unique combination of properties distinguishes it from many other phorbol esters that typically display both inflammatory and tumor-promoting effects. The compound's ability to induce inflammation without tumor promotion suggests that these biological activities operate through distinct molecular mechanisms that can be selectively triggered by specific structural features of phorbol derivatives.

| Compound | Binding Inhibition | Inflammatory Activity | Tumor Promotion |

|---|---|---|---|

| 12-Deoxyphorbol-13-isobutyrate-20-acetate | No inhibition at 100 ng/ml | Yes | No |

| Phorbol 12,13-dibutyrate | Active binding (Kd = 25 nM) | Yes | Yes |

| Phorbol 12-myristate 13-acetate | Strong inhibition (Ki = 2 nM) | Yes | Yes |

| Resiniferatoxin | No inhibition at 100 ng/ml | Yes | No |

Structure-Activity Relationships

The distinct biological profile of 12-Deoxyphorbol-13-isobutyrate-20-acetate highlights the importance of specific structural features in determining the biological activities of phorbol derivatives. The absence of a hydroxyl group at position 12, combined with the specific esterification pattern at positions 13 and 20, appears to confer inflammatory properties while eliminating tumor-promoting activity. This structure-activity relationship provides valuable insights for researchers seeking to understand the molecular determinants of these biological effects.

Research Findings and Applications

Comparative Studies with Other Phorbol Derivatives

Research has compared 12-Deoxyphorbol-13-isobutyrate-20-acetate with structurally related compounds to establish structure-activity relationships. For instance, studies have examined how this compound differs from other derivatives such as 12-Deoxy-phorbol-13-alpha-methylbutyrate-20-acetate (which has a different ester group at position 13) . These comparative analyses help researchers understand how subtle structural differences can lead to significant changes in biological activity.

Tool for Biochemical Research

The unique binding properties and biological activity profile of 12-Deoxyphorbol-13-isobutyrate-20-acetate make it a potentially valuable tool for biochemical research aimed at dissecting the molecular mechanisms underlying inflammation and tumor promotion. By selectively activating inflammatory pathways without promoting tumor development, this compound could help researchers identify specific signaling components involved in these distinct processes.

Analytical Methods and Identification

Spectroscopic Characterization

The identification and characterization of 12-Deoxyphorbol-13-isobutyrate-20-acetate typically involve various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is essential for structural elucidation and confirmation of the substitution pattern. Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of the compound's structure.

Chromatographic Methods

Isolation and purification of 12-Deoxyphorbol-13-isobutyrate-20-acetate from natural sources often employ chromatographic techniques such as high-performance liquid chromatography (HPLC). These methods allow for the separation of this compound from other phorbol esters and plant constituents, facilitating its study and characterization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume